REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1C(Cl)=O.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33]>C1C=CC=CC=1>[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33].[CH3:23][O:22][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([O:15][CH3:14])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[N:33][C:25]([NH:24][C:17]1[C:16]([O:15][CH3:14])=[CH:21][CH:20]=[CH:19][C:18]=1[O:22][CH3:23])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC=C1)OC
|
Name
|
hydrochloride salt
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
to give a clear, viscous oil that
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallizations from ethyl acetate-ether and ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)=N
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OC)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)=NC(=O)NC1=C(C=CC=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1C(Cl)=O.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33]>C1C=CC=CC=1>[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33].[CH3:23][O:22][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([O:15][CH3:14])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[N:33][C:25]([NH:24][C:17]1[C:16]([O:15][CH3:14])=[CH:21][CH:20]=[CH:19][C:18]=1[O:22][CH3:23])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC=C1)OC
|
Name
|
hydrochloride salt
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
to give a clear, viscous oil that
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallizations from ethyl acetate-ether and ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)=N
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OC)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)=NC(=O)NC1=C(C=CC=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |